Vanillin vanillate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanillin vanillate is an ester derivative of vanillin, a well-known aromatic compound primarily responsible for the characteristic flavor and fragrance of vanilla this compound is synthesized by the esterification of vanillin with vanillic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanillin vanillate can be synthesized through the esterification of vanillin with vanillic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as microbial fermentation, to produce vanillin and vanillic acid from renewable resources. These intermediates can then be chemically esterified to produce this compound. This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Vanillin vanillate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce vanillic acid and other oxidation products.
Reduction: Reduction of this compound can yield vanillyl alcohol and other reduced derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed
Oxidation: Vanillic acid and other carboxylic acids.
Reduction: Vanillyl alcohol and other alcohol derivatives.
Substitution: Nitrovanillin and halovanillin derivatives.
Scientific Research Applications
Vanillin vanillate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of vanillin vanillate involves its interaction with various molecular targets and pathways. It is known to exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress. Additionally, this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Its anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Vanillin vanillate can be compared with other similar compounds, such as:
Vanillin: The parent compound, known for its flavor and fragrance properties.
Vanillic acid: An oxidation product of vanillin, with similar antioxidant and antimicrobial properties.
Ethyl vanillin: A synthetic derivative with a stronger flavor profile than vanillin.
Vanillyl alcohol: A reduction product of vanillin, used in the synthesis of various organic compounds.
This compound is unique due to its ester linkage, which imparts different chemical and physical properties compared to its parent compounds and other derivatives.
Properties
CAS No. |
100644-89-1 |
---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H14O6/c1-20-14-8-11(4-5-12(14)18)16(19)22-13-6-3-10(9-17)7-15(13)21-2/h3-9,18H,1-2H3 |
InChI Key |
NJJAAEQSAYYXBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.